molecular formula C11H13Cl2NO2 B1471591 2-(3,4-dichlorophenoxy)-N-methylbutanamide CAS No. 1803599-69-0

2-(3,4-dichlorophenoxy)-N-methylbutanamide

Cat. No.: B1471591
CAS No.: 1803599-69-0
M. Wt: 262.13 g/mol
InChI Key: CWZMYVACWFQQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenoxy)-N-methylbutanamide is a useful research compound. Its molecular formula is C11H13Cl2NO2 and its molecular weight is 262.13 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3,4-Dichlorophenoxy)-N-methylbutanamide plays a significant role in biochemical reactions, particularly in plant systems. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. For instance, it has been shown to influence the activity of nitrate reductase and nitrite reductase, which are crucial enzymes in nitrogen metabolism. Additionally, this compound affects the expression of genes involved in ion uptake and transport, such as ZmSOS1, ZmHKT1, ZmNHX1, and ZmSKOR .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In plant cells, it enhances photosynthetic capacity, improves water status, and maintains ion homeostasis under stress conditions. This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the expression of genes involved in stress responses and ion transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the activation or inhibition of enzymes involved in key metabolic pathways. For example, it enhances the activity of nitrate reductase and nitrite reductase, which are essential for nitrogen assimilation. Additionally, it modulates the expression of genes involved in ion transport, thereby maintaining ion homeostasis under stress conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance stress tolerance and improve metabolic functions. At high doses, it may exhibit toxic or adverse effects, such as disrupting ion homeostasis and causing oxidative stress. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism and ion transport. It interacts with enzymes such as nitrate reductase and nitrite reductase, influencing the levels of key metabolites. Additionally, it affects the expression of genes involved in ion uptake and transport, thereby modulating metabolic flux and maintaining ion homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy. The compound’s transport mechanisms are crucial for its role in modulating cellular processes and stress responses .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is critical for its interactions with enzymes and other biomolecules, enabling it to exert its effects on cellular processes and stress responses .

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-3-10(11(15)14-2)16-7-4-5-8(12)9(13)6-7/h4-6,10H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZMYVACWFQQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC)OC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.